molecular formula C7H10N2O3 B1624233 (2S)-1-(2-aminoacetyl)-2,5-dihydropyrrole-2-carboxylic Acid CAS No. 281670-30-2

(2S)-1-(2-aminoacetyl)-2,5-dihydropyrrole-2-carboxylic Acid

Cat. No.: B1624233
CAS No.: 281670-30-2
M. Wt: 170.17 g/mol
InChI Key: OZINIVJAPQBUSK-YFKPBYRVSA-N
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Description

(2S)-1-(2-aminoacetyl)-2,5-dihydropyrrole-2-carboxylic Acid is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrole ring, which is a five-membered heterocycle containing one nitrogen atom. The presence of an aminoacetyl group and a carboxylic acid group further enhances its reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(2-aminoacetyl)-2,5-dihydropyrrole-2-carboxylic Acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable pyrrole derivative with an aminoacetyl precursor in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and pH, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. the process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(2-aminoacetyl)-2,5-dihydropyrrole-2-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like acyl chlorides, alkyl halides, and anhydrides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrrole derivatives.

Scientific Research Applications

(2S)-1-(2-aminoacetyl)-2,5-dihydropyrrole-2-carboxylic Acid has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: Potential therapeutic applications include the development of new drugs targeting specific biological pathways.

    Industry: It is utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-1-(2-aminoacetyl)-2,5-dihydropyrrole-2-carboxylic Acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with proteins and enzymes, modulating their activity. The pyrrole ring structure also allows for π-π interactions with aromatic residues in proteins, further influencing biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-1-(2-aminoacetyl)-2,5-dihydropyrrole-2-carboxylic Acid is unique due to its specific combination of functional groups and the pyrrole ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

(2S)-1-(2-aminoacetyl)-2,5-dihydropyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c8-4-6(10)9-3-1-2-5(9)7(11)12/h1-2,5H,3-4,8H2,(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZINIVJAPQBUSK-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(N1C(=O)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H](N1C(=O)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428625
Record name (2S)-1-(2-aminoacetyl)-2,5-dihydropyrrole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

281670-30-2
Record name (2S)-1-(2-aminoacetyl)-2,5-dihydropyrrole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-1-(2-aminoacetyl)-2,5-dihydropyrrole-2-carboxylic Acid
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(2S)-1-(2-aminoacetyl)-2,5-dihydropyrrole-2-carboxylic Acid
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(2S)-1-(2-aminoacetyl)-2,5-dihydropyrrole-2-carboxylic Acid
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(2S)-1-(2-aminoacetyl)-2,5-dihydropyrrole-2-carboxylic Acid
Reactant of Route 6
(2S)-1-(2-aminoacetyl)-2,5-dihydropyrrole-2-carboxylic Acid

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